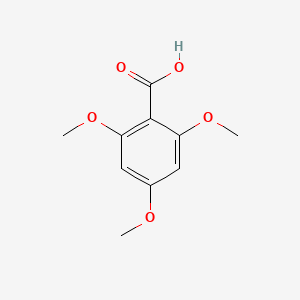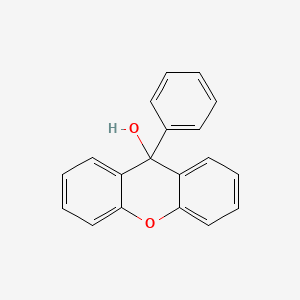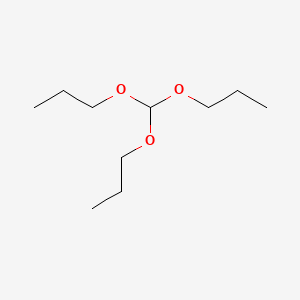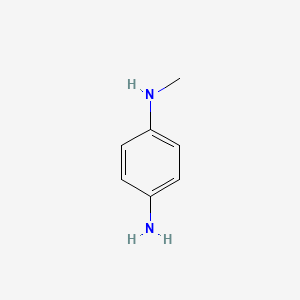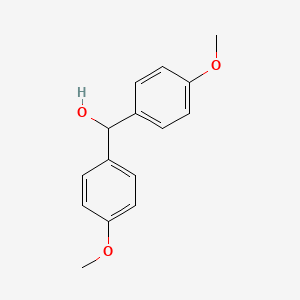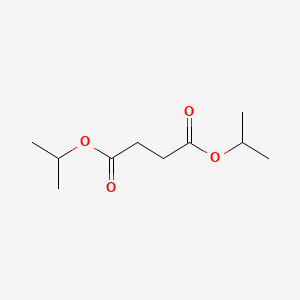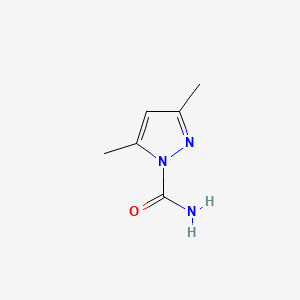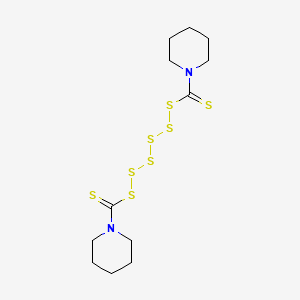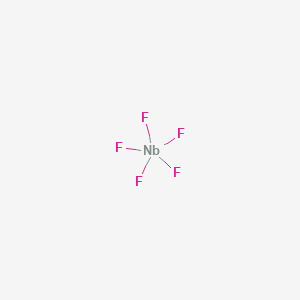
Fluoruro de Niobio(V)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niobium(V) fluoride, also known as niobium pentafluoride, is an inorganic compound with the formula NbF5 . It is a colorless solid and is used as a starting material to prepare other niobium compounds . It acts as an intermediate during the recovery of niobium metal .
Synthesis Analysis
Niobium(V) fluoride is obtained by the reaction of niobium metal in a stream of dilute elemental fluorine at 473 K and subsequent sublimation . The as-obtained bulk phase compound was shown to be pure by powder X-ray diffraction at 293 K and by IR and Raman spectroscopy .Molecular Structure Analysis
As shown by X-ray crystallography, the solid consists of tetramers [NbF5]4 . This structure is related to that for WOF4 .Chemical Reactions Analysis
Niobium(V) fluoride reacts with hydrogen fluoride to give H2NbF7, a superacid . In hydrofluoric acid, NbF5 converts to [NbF7]2- and [NbF5O]2- . The relative solubility of K2[MFO] (M = Nb, Ta) is the basis of the Marignac process for the separation of Nb and Ta .Physical And Chemical Properties Analysis
Niobium(V) fluoride has a molar mass of 187.898 g/mol . It is a colorless hygroscopic solid with a density of 3.293 g/cm3 . It melts at 72 to 73 °C and vaporizes at 236 °C . It reacts with water and is slightly soluble in chloroform, carbon disulfide, and sulfuric acid .Aplicaciones Científicas De Investigación
Fluoruro de Niobio(V): Un Análisis Exhaustivo de las Aplicaciones de Investigación Científica
Producción de Metales: El fluoruro de niobio(V) se utiliza en aplicaciones sensibles al oxígeno, como la producción de metales. Su naturaleza insoluble en agua lo hace adecuado para tales entornos .
Síntesis de Otros Compuestos de Niobio: Sirve como material de partida para la preparación de varios compuestos de niobio, desempeñando un papel crucial en el proceso de síntesis .
Intermediario en la Recuperación de Metal de Niobio: Este compuesto actúa como intermediario durante la recuperación de metal de niobio, que es esencial para diversas aplicaciones industriales .
Dispositivos Optoelectrónicos y Recubrimientos Ópticos: Las propiedades del fluoruro de niobio(V) lo hacen útil en dispositivos optoelectrónicos y recubrimientos ópticos, mejorando el rendimiento y la durabilidad .
Catálisis: Sus características químicas son ventajosas en la catálisis, ayudando en reacciones y procesos químicos .
Sensores de Gas: La sensibilidad del compuesto a los gases permite su uso en sensores de gas, que son cruciales para el monitoreo ambiental y la seguridad .
Aplicaciones en el Campo Médico: La investigación sugiere posibles aplicaciones en el campo médico, aunque los usos específicos no se detallan en los resultados de la búsqueda .
Electrónica y Fotónica: Debido a sus propiedades eléctricas, el fluoruro de niobio(V) es significativo en microelectrónica y fotónica, impactando la eficiencia y capacidad del dispositivo .
Para obtener información más detallada sobre cada aplicación, sería necesaria una investigación adicional y acceso a bases de datos científicas especializadas.
American Elements - Niobium(V) Fluoride Scientific.net - Significance of Niobium (V) Oxide for Practical Applications: A Review Fisher Sci - Niobium(V) fluoride, 99%, Thermo Scientific Chemicals
Mecanismo De Acción
Target of Action
Niobium(V) fluoride, also known as niobium pentafluoride, is an inorganic compound that primarily targets metallic materials due to its strong Lewis acid properties . It is often used as a starting material to prepare other niobium compounds .
Mode of Action
Niobium(V) fluoride interacts with its targets through a series of reduction processes. In a research, the reduction mechanism of Niobium(V) under various fluoride ion to niobium ion ratios was investigated. The electrode reduction process of Niobium(V) ion was found to be shortened to Niobium(V) → Niobium(III) → Niobium when the ratio was equal to 1.0. Furthermore, the electrode reduction process of Niobium(V) ion transforms to Niobium(V) → Niobium(IV) → Niobium when the ratio was greater than or equal to 5.0 .
Biochemical Pathways
It is known that high levels of fluoride can activate apoptotic pathways
Pharmacokinetics
It is known that niobium(v) fluoride is a colorless solid with a molar mass of 18790 g/mol . It is slightly soluble in chloroform, carbon disulfide, and sulfuric acid . It reacts with water , which may affect its bioavailability.
Result of Action
The result of Niobium(V) fluoride’s action is the production of reduced forms of niobium, such as Niobium(III) and Niobium(IV), depending on the fluoride ion to niobium ion ratio . Metallic niobium can be collected on a molybdenum electrode under the condition of higher fluoride content after electrolysis in the melt .
Action Environment
The action of Niobium(V) fluoride is influenced by environmental factors such as the presence of other ions and the temperature. For instance, the reduction process of Niobium(V) ion is affected by the fluoride ion to niobium ion ratio . Additionally, Niobium(V) fluoride has a melting point of 72 to 73 °C and a boiling point of 236 °C , which may influence its stability and efficacy under different environmental conditions.
Safety and Hazards
Direcciones Futuras
Niobium-based materials, including Niobium(V) fluoride, have been receiving significant interest due to their versatile electrochemical properties . For example, they have been shown to be outstanding cathode materials for high-power batteries due to high Li-diffusion rates through their crystal structures . Additionally, studies have shown that niobium oxides show excellent potential as catalyst materials for the production of fuels and chemicals from biomass sources . Therefore, the future directions of Niobium(V) fluoride could be in these areas.
Propiedades
| { "Design of the Synthesis Pathway": "Niobium(V) fluoride can be synthesized by reacting niobium pentachloride with hydrogen fluoride gas.", "Starting Materials": [ "Niobium pentachloride", "Hydrogen fluoride gas" ], "Reaction": [ "Niobium pentachloride is placed in a reaction vessel.", "Hydrogen fluoride gas is introduced into the reaction vessel.", "The reaction vessel is heated to a temperature of 300-400°C.", "The niobium pentachloride reacts with the hydrogen fluoride gas to form niobium(V) fluoride and hydrogen chloride gas.", "The niobium(V) fluoride is collected and purified." ] } | |
Número CAS |
7783-68-8 |
Fórmula molecular |
F5Nb |
Peso molecular |
187.89839 g/mol |
Nombre IUPAC |
niobium(5+);pentafluoride |
InChI |
InChI=1S/5FH.Nb/h5*1H;/q;;;;;+5/p-5 |
Clave InChI |
AOLPZAHRYHXPLR-UHFFFAOYSA-I |
SMILES |
F[Nb](F)(F)(F)F |
SMILES canónico |
[F-].[F-].[F-].[F-].[F-].[Nb+5] |
Otros números CAS |
7783-68-8 |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




